1-(2-Aminobutoxy)-2-chlorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-2-8(12)7-13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
PYZOZNWBXHQLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Structural Significance Within Halogenated Aromatic Ethers and Amines
The unique architecture of 1-(2-Aminobutoxy)-2-chlorobenzene, which combines a chlorinated benzene (B151609) ring, an ether linkage, and a primary amine, gives rise to a distinct set of chemical and physical properties.
Halogenated aromatic ethers are a class of compounds where an ether oxygen is directly attached to an aromatic ring that is also substituted with one or more halogen atoms. numberanalytics.comlibretexts.org The presence of the aromatic ring generally leads to higher boiling points compared to their aliphatic counterparts due to increased molecular weight and intermolecular forces. numberanalytics.com The ether linkage itself is relatively stable, but the alkoxy group can activate the aromatic ring towards electrophilic substitution, typically at the ortho and para positions. byjus.com However, the presence of an electron-withdrawing halogen atom, such as chlorine, on the ring can decrease this activating effect. byjus.com
The aminobutoxy side chain introduces a primary amine, a key functional group that imparts basicity to the molecule and provides a site for hydrogen bonding. Primary and secondary amines are capable of forming hydrogen bonds, which leads to higher boiling points than alkanes of similar molecular weight, though generally lower than corresponding alcohols. The solubility of amines with fewer than five carbon atoms in water is typically significant due to hydrogen bonding.
Research Rationale and Areas of Scholarly Inquiry for 1 2 Aminobutoxy 2 Chlorobenzene
Classical and Contemporary Synthetic Routes to this compound
The construction of the this compound backbone can be achieved through several strategic disconnections. The most common approaches involve forming the ether linkage between a pre-functionalized chlorophenol and an amino alcohol derivative or by introducing the aminoalkyl group onto a pre-existing chloro-substituted aromatic ether.
Etherification Strategies of Chlorophenols
A primary and well-established method for forming the ether bond in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, 2-chlorophenol (B165306) is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a protected 2-aminobutanol derivative.
The reaction typically proceeds by first treating 2-chlorophenol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting 2-chlorophenoxide is then reacted with a 2-aminobutanol derivative where the amino group is protected to prevent side reactions. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group. The butanol moiety would be activated with a good leaving group, such as a tosylate or a halide (e.g., bromide).
Table 1: Illustrative Williamson Ether Synthesis Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
|---|---|---|---|---|
| N-Boc-2-bromobutylamine | NaH | DMF | 80-100 | 75-85 |
Subsequent deprotection of the amino group, typically by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, yields the final product, this compound.
Introduction of the Aminoalkyl Moiety
An alternative strategy involves the introduction of the complete aminoalkyl side chain onto the 2-chlorophenyl ring. This can be conceptualized through a nucleophilic aromatic substitution (SNAAr) reaction, although this is less common for this specific substitution pattern due to the relatively poor activation of the chlorobenzene ring towards nucleophilic attack unless further activated by electron-withdrawing groups.
A more plausible, albeit multi-step, approach begins with the functionalization of 2-chlorophenol at the hydroxyl group with a precursor to the aminobutoxy chain. For instance, 2-chlorophenol can be alkylated with a four-carbon chain containing a terminal halide and a protected alcohol or a double bond. This can be followed by transformations to introduce the amino group at the C2 position of the butyl chain. For example, an alkene-containing ether could be subjected to an aminohydroxylation reaction to install the amino and hydroxyl groups in a single step.
Aromatic Functionalization Approaches
While less direct for the primary synthesis of the target compound, aromatic functionalization can be a powerful tool for creating derivatives. Starting from a simpler precursor, such as 1-(2-aminobutoxy)benzene, late-stage chlorination could be envisioned. However, controlling the regioselectivity of electrophilic aromatic substitution on such a substituted ring can be challenging, often leading to a mixture of ortho, meta, and para isomers with respect to the alkoxy group. Directing groups and specific catalytic systems would be necessary to achieve selective chlorination at the desired position.
Friedel-Crafts type reactions or metal-catalyzed cross-coupling reactions could also be employed to introduce other functionalities onto the aromatic ring of this compound, leading to a diverse range of derivatives. For instance, a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling could be used to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, at positions ortho or para to the existing substituents, provided a suitable handle like a bromo or iodo group is present on the ring.
Stereoselective Synthesis of Enantiopure this compound
The 2-aminobutoxy moiety of the target molecule contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(2-aminobutoxy)-2-chlorobenzene. The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic methods crucial.
Chiral Auxiliary-Mediated Approaches
One of the most reliable methods for achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
In the context of synthesizing an enantiopure form of this compound, a chiral auxiliary could be attached to a precursor of the aminobutoxy side chain. For example, a chiral oxazolidinone, such as one derived from (S)-phenylalanine, could be acylated with a butenoyl chloride. Subsequent diastereoselective reduction of the double bond and introduction of the amino group precursor would be directed by the chiral auxiliary. This functionalized side chain, now with a defined stereochemistry, could then be attached to 2-chlorophenol via an etherification reaction, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Asymmetric Catalysis in Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For the synthesis of enantiopure this compound, an asymmetric catalytic reaction could be employed at a key step. For instance, the synthesis could start from 2-chlorophenol and an achiral butenyl ether precursor. An asymmetric aminohydroxylation or a Sharpless asymmetric dihydroxylation followed by conversion of one of the hydroxyls to an amino group could be used to introduce the chiral amino alcohol functionality with high enantioselectivity.
Table 2: Examples of Asymmetric Catalytic Reactions for Chiral Amine Synthesis
| Reaction Type | Catalyst System | Illustrative Enantiomeric Excess (ee %) |
|---|---|---|
| Asymmetric Hydrogenation of an enamine precursor | Rhodium- or Iridium-based chiral phosphine (B1218219) complexes | >95 |
These catalytic methods provide a powerful and efficient route to access specific enantiomers of this compound and its derivatives, which is essential for investigating their specific biological roles and potential applications.
Resolution Techniques for Racemic Mixtures
The synthesis of this compound from achiral precursors results in a racemic mixture, as the butoxy chain contains a chiral center at the C2 position. The separation of these enantiomers, a process known as resolution, is critical for investigating their distinct pharmacological or biological properties. Two primary methods are applicable for the resolution of such racemic amines.
Diastereomeric Salt Formation A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. thieme-connect.de The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. libretexts.orgpbworks.com This difference allows for their separation by methods like fractional crystallization. pbworks.com
For this compound, the basic amino group can react with a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org For instance, reacting the racemic amine with (R,R)-tartaric acid would yield a mixture of [(R)-1-(2-Aminobutoxy)-2-chlorobenzene · (R,R)-tartrate] and [(S)-1-(2-Aminobutoxy)-2-chlorobenzene · (R,R)-tartrate]. Due to their different solubilities in a given solvent (e.g., methanol (B129727) or ethanol), one diastereomer will preferentially crystallize, allowing for its separation by filtration. pbworks.comrsc.org The pure enantiomer of the amine can then be recovered from the separated salt by treatment with a base to neutralize the acid. pbworks.com The choice of resolving agent and crystallization solvent is crucial and often determined empirically to achieve efficient separation. libretexts.org
Enzymatic Resolution Enzymatic resolution offers a highly selective alternative for separating enantiomers under mild conditions. This method utilizes enzymes, such as lipases or proteases, that can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other unreacted. nih.govcapes.gov.br For a racemic amine like this compound, a common approach is the enzyme-catalyzed acylation of the amino group.
In this process, the racemic amine is treated with an acylating agent (e.g., an active ester like 2,2,2-trifluoroethyl butyrate) in the presence of an enzyme like subtilisin in an organic solvent. nih.gov The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer), forming an amide, while the R-enantiomer remains as the unreacted amine. The resulting mixture of the acylated enantiomer and the unreacted amine enantiomer can then be separated based on their different chemical properties (e.g., via extraction or chromatography). This approach, known as kinetic resolution, is limited to a theoretical maximum yield of 50% for the desired enantiomer. researchgate.net More advanced dynamic kinetic resolution (DKR) processes can overcome this limitation by incorporating a racemization catalyst that continuously converts the unwanted enantiomer into the reactive one. rsc.org
Derivatization Strategies and Analogue Preparation for Research
To explore structure-activity relationships (SAR), the synthesis of derivatives and analogues of this compound is a key research activity. This involves systematically modifying different parts of the molecule.
Modification of the Aromatic Ring System
The 2-chlorophenyl ring can be modified through electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com The position of the incoming electrophile is directed by the existing substituents: the chloro group and the aminobutoxy group.
The alkoxy group (-O-R) is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chloro group is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can stabilize the reaction intermediate (the sigma complex) through resonance. libretexts.orgyoutube.com When both groups are present, the powerful activating effect of the alkoxy group typically governs the regioselectivity of the substitution. youtube.com Therefore, electrophiles are expected to add primarily at the positions ortho and para to the aminobutoxy group (C4 and C6). Steric hindrance from the butoxy chain might influence the ratio of ortho to para products. youtube.com
Potential Aromatic Ring Derivatives
| Reaction Type | Reagents & Conditions | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-Aminobutoxy)-2-chloro-4-nitrobenzene and/or 1-(2-Aminobutoxy)-2-chloro-6-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-(2-Aminobutoxy)-4-bromo-2-chlorobenzene and/or 1-(2-Aminobutoxy)-6-bromo-2-chlorobenzene |
| Acylation | RCOCl, AlCl₃ | 1-(2-Aminobutoxy)-4-acyl-2-chlorobenzene and/or 1-(2-Aminobutoxy)-6-acyl-2-chlorobenzene |
Manipulation of the Amino and Butoxy Linker Moieties
The side chain offers several points for modification, particularly at the primary amino group.
N-Alkylation and N-Acylation The primary amine can be readily converted to secondary or tertiary amines through N-alkylation, or to amides through N-acylation.
N-Alkylation: Direct alkylation with alkyl halides can lead to mixtures of mono- and dialkylated products. libretexts.org However, selective mono-alkylation can be achieved using specific methods like reductive amination with aldehydes or ketones, or by using catalytic systems that favor the formation of secondary amines. organic-chemistry.org For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield a secondary amine.
N-Acylation: The amino group reacts readily with acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgtandfonline.com This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org This strategy is useful for introducing a wide variety of functional groups. nih.govrsc.org
Potential Side Chain Derivatives
| Modification | Reagent(s) | Product Type |
|---|---|---|
| N-Acetylation | Acetyl chloride, Pyridine | N-Acetyl-1-(2-aminobutoxy)-2-chlorobenzene |
| N-Benzoylation | Benzoyl chloride, Pyridine | N-Benzoyl-1-(2-aminobutoxy)-2-chlorobenzene |
| N-Methylation | Formaldehyde, NaBH₃(OAc) | 1-(2-(Methylamino)butoxy)-2-chlorobenzene |
| N-Ethylation | Acetaldehyde, NaBH₃(OAc) | 1-(2-(Ethylamino)butoxy)-2-chlorobenzene |
Modification of the butoxy linker itself is more complex and would likely require a complete re-synthesis starting from a different amino alcohol.
Exploration of Heterocyclic and Bridged Analogues
For advanced lead optimization in drug discovery, replacing parts of a molecule with structurally different but functionally similar groups (bioisosteres) is a common strategy. tcichemicals.com This can improve pharmacokinetic or pharmacodynamic properties.
Bridged Analogues: To reduce conformational flexibility and potentially increase binding affinity to a biological target, bridged analogues can be synthesized. nih.gov For example, the aminobutoxy side chain could be incorporated into a more rigid, bridged piperidine (B6355638) or piperazine (B1678402) ring system. researchgate.netresearchgate.net This approach creates conformationally restricted analogues that present their functional groups in a more defined three-dimensional orientation, which can be beneficial for receptor binding. mdpi.comnih.gov
Mechanistic Aspects of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. A key transformation relevant to the synthesis and reactivity of this compound is nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Aryl Halide Systems
While electrophilic substitution is characteristic of many aromatic compounds, aryl halides can undergo nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups. nih.gov The primary mechanism for this is the addition-elimination (SNAr) pathway.
The SNAr mechanism consists of two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. tandfonline.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). capes.gov.br
For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -COR) positioned ortho or para to the halogen. libretexts.orgrsc.org These groups are essential because they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. rsc.org
In the case of 2-chlorobenzene itself, the ring is not highly activated towards SNAr, and harsh conditions are typically required for it to react with nucleophiles. rsc.org The presence of the aminobutoxy group in this compound is electron-donating, which further deactivates the ring toward nucleophilic attack. However, if additional electron-withdrawing groups were introduced onto the ring (as described in section 2.3.1), the resulting derivatives could become significantly more susceptible to SNAr reactions, allowing for the displacement of the chloro substituent by various nucleophiles.
Palladium and Copper-Catalyzed Amination/Etherification Reactions
The synthesis of this compound involves the formation of a crucial ether linkage and the presence of an amino group. Modern transition-metal catalysis, particularly employing palladium and copper, offers powerful tools for constructing such functionalities with high efficiency and selectivity. These methods often proceed under milder conditions than traditional approaches and exhibit broad functional group tolerance.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. wiley.com In the context of synthesizing derivatives of this compound, palladium catalysis is particularly relevant for the introduction of the amino group. The coupling of an appropriate aryl halide or triflate with an amino-containing fragment can be achieved. For instance, the reaction of a precursor like 1-(2-azidobutoxy)-2-chlorobenzene with a hydrogen source in the presence of a palladium catalyst could yield the desired primary amine.
Recent advancements have focused on the development of highly active and versatile catalyst systems. These often involve sterically hindered and electron-rich phosphine ligands that promote the challenging coupling of aryl chlorides. wiley.com The use of ylide-substituted phosphines has demonstrated remarkable activity in the C-N coupling of aryl chlorides at room temperature, which could be applicable to the synthesis of the target compound. wiley.com Furthermore, palladium-catalyzed methods for the amination of aryl chlorides using ammonium (B1175870) salts as the amine source have been reported, offering a direct route to primary anilines. nih.govsemanticscholar.org
The synthesis of quinolin-2(1H)-ones through a palladium-catalyzed reductive aminocarbonylation highlights the versatility of palladium catalysis in constructing complex nitrogen-containing heterocycles, a strategy that could be adapted for creating derivatives of the target compound. organic-chemistry.org
Copper-Catalyzed Reactions:
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for both C-N (amination) and C-O (etherification) bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved through the development of new ligands and reaction conditions.
For the etherification step in the synthesis of this compound, a copper-catalyzed coupling of 2-chlorophenol with a protected 2-aminobutanol derivative would be a key transformation. Recent research has demonstrated the efficacy of copper catalysts in promoting the etherification of aryl halides with a variety of alcohols. nih.gov The development of novel N¹,N²-diarylbenzene-1,2-diamine ligands has enabled copper-catalyzed C-O coupling of aryl bromides at room temperature, a methodology that could potentially be adapted for aryl chlorides. nih.gov
In the realm of amination, copper catalysis provides a valuable tool. The synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide, and amines showcases the ability of copper to facilitate complex multi-component reactions to form C-N bonds. nih.gov Additionally, copper-catalyzed approaches have been developed for the synthesis of 2-aminocarbazoles through a cascade C-C and C-N bond formation. researchgate.net
The following table summarizes representative conditions for palladium and copper-catalyzed cross-coupling reactions relevant to the synthesis of the target compound's core structures.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd₂(dba)₃ / YPhos Ligand | Aryl Chloride, Amine | Arylamine | High activity at room temperature for challenging substrates. wiley.com |
| Pd(OAc)₂ / Josiphos Ligand | Aryl Chloride, Ammonium Sulfate | Primary Arylamine | Good selectivity for the primary amine over diarylamine formation. nih.govsemanticscholar.org |
| CuI / Phenanthroline Ligand | Aryl Halide, Alcohol | Aryl Ether | Classic conditions for Ullmann condensation. |
| Cu-N¹,N²-diarylbenzene-1,2-diamine | Aryl Bromide, Alcohol | Aryl Ether | Room temperature reaction with enhanced activity. nih.gov |
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Achieving the desired constitutional isomer and stereoisomer is a critical challenge in the synthesis of complex organic molecules like this compound. The substitution pattern on the aromatic ring and the stereochemistry of the aminobutoxy side chain must be precisely controlled.
Regioselectivity:
The term regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound, regioselectivity is crucial when starting with a polysubstituted benzene (B151609) ring or when introducing a new substituent. For instance, in a reaction involving a dichlorobenzene derivative, the catalyst and reaction conditions must favor reaction at the desired chlorine atom.
The regioselective synthesis of heterocyclic compounds, such as triazoloquinazolin-5-ones, demonstrates that electronic factors can govern the outcome of the reaction, leading to the formation of the angular regioisomer over the linear one. nih.gov This principle of electronic control can be extrapolated to the selective functionalization of the chlorobenzene ring. The inherent electronic properties of the starting materials, influenced by existing substituents, can direct the incoming group to a specific position.
Stereoselectivity:
Stereoselectivity is paramount in controlling the three-dimensional arrangement of atoms, particularly at the chiral center in the 2-aminobutoxy side chain. The synthesis of a single enantiomer or diastereomer often requires the use of chiral catalysts, auxiliaries, or starting materials.
For the aminobutoxy moiety, an enantiomerically pure starting material, such as (R)- or (S)-2-aminobutanol, can be employed to ensure the desired stereochemistry in the final product. Alternatively, stereoselective reduction of a precursor ketone can establish the chiral center. For example, the reduction of an oxime with zinc has been shown to produce an amino group with high epimeric excess in the synthesis of aminoestradiol (B12784400) derivatives. nih.gov
Palladium-catalyzed reactions can also be rendered stereoselective. For instance, the alkoxyacyloxylation of N-allyl-2-aminophenols can be influenced by the choice of solvent to favor the formation of a specific diastereomer. nih.gov The development of enantioselective copper-catalyzed reactions, such as the carbonylative hydroallylation of vinylarenes to produce chiral α,β-unsaturated ketones, showcases the potential for controlling stereochemistry using chiral ligands. nih.gov
The following table outlines strategies for achieving selectivity in the synthesis of compounds structurally related to this compound.
| Selectivity Type | Synthetic Strategy | Example Application | Expected Outcome |
| Regioselectivity | Use of directing groups on the aromatic ring | Functionalization of a di-substituted chlorobenzene | Preferential substitution at a specific position. |
| Regioselectivity | Catalyst control based on ligand steric and electronic properties | Palladium-catalyzed amination of a dichlorobenzene | Selective C-N bond formation at the less hindered or more electronically favorable position. |
| Stereoselectivity | Use of chiral starting materials | Reaction of 2-chlorophenol with (S)-2-aminobutanol | Formation of the (S)-enantiomer of the final product. |
| Stereoselectivity | Asymmetric catalysis | Chiral phosphine-ligated palladium or copper catalyst | Enantioselective formation of the ether or amine linkage. |
| Diastereoselectivity | Substrate control and reaction condition optimization | Cyclization reactions of precursors with multiple stereocenters | Formation of a single diastereomer. nih.gov |
Mechanistic Investigations of 1 2 Aminobutoxy 2 Chlorobenzene Reactivity
Exploration of Fundamental Reaction Pathways
The fundamental reaction pathways of 1-(2-Aminobutoxy)-2-chlorobenzene can be dissected by considering the reactivity inherent to its constituent functional groups.
Cleavage and Rearrangement Processes of the Butoxy Chain
The butoxy chain in this compound is attached to the benzene (B151609) ring via an ether linkage. The cleavage of aryl alkyl ethers is a well-documented process, typically requiring strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by either an S_N1 or S_N2 type cleavage.
In the case of this compound, the secondary nature of the carbon attached to the ether oxygen suggests that an S_N1 mechanism could be operative, involving the formation of a secondary carbocation. However, the presence of the primary amine on the butoxy chain can influence this pathway. Under acidic conditions, the amine group will be protonated to form an ammonium (B1175870) salt, which can act as a neighboring group and potentially facilitate or hinder cleavage.
Rearrangement of the butoxy chain is also a possibility, particularly if a carbocation intermediate is formed. Hydride shifts could lead to the formation of a more stable carbocation, resulting in rearranged products.
Reactivity of the Chloro Substituent on the Benzene Ring
The chloro substituent on the benzene ring significantly influences the aromatic ring's reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group due to the resonance effect, where its lone pairs of electrons can delocalize into the ring. However, due to its high electronegativity, it is also a deactivating group via the inductive effect, making the ring less reactive towards electrophiles than benzene itself. The aminobutoxy group, being an activating group, will also direct incoming electrophiles to the ortho and para positions. The interplay between these two substituents will determine the regioselectivity of electrophilic substitution reactions.
Nucleophilic Aromatic Substitution (S_NAr): The chloro substituent can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure). The presence of the electron-donating aminobutoxy group would generally be expected to decrease the reactivity of the ring towards nucleophilic attack by increasing electron density on the ring. However, the primary amine functionality within the side chain could potentially act as an intramolecular nucleophile, leading to cyclization reactions under appropriate conditions.
Transformation Pathways of the Primary Amine Functionality
The primary amine group on the butoxy chain is a versatile functional group capable of undergoing a variety of transformations.
Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and proceeds via nucleophilic acyl substitution.
Alkylation: The primary amine can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts.
Diazotization: Treatment of the primary amine with nitrous acid (HONO) would lead to the formation of a diazonium salt. Aliphatic diazonium salts are generally unstable and readily decompose to form a carbocation, which can then undergo substitution, elimination, or rearrangement reactions.
Schiff Base Formation: The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is a common pathway for the transformation of primary amines.
Kinetic Studies of this compound Reactions
Determination of Reaction Rates and Orders
The rates of the various reactions of this compound would be determined by the specific reaction conditions and the nature of the reactants. For instance, in a nucleophilic aromatic substitution reaction, the rate would likely be second order, depending on the concentrations of both the substrate and the nucleophile.
Kinetic data for the reaction of chlorobenzene (B131634) with various radicals have been reported. For example, the rate constant for the reaction of atomic chlorine with chlorobenzene has been measured over a range of temperatures. unt.edu Similarly, kinetic studies on the reactions of n-butylamine with 1-chloro-2,4-dinitrobenzene (B32670) have been performed, providing insight into the nucleophilicity of primary amines in S_NAr reactions. researchgate.net
A comparative kinetic study on the catalytic oxidation of benzene and its mono-halogenated derivatives revealed that the reactivity decreases in the order: bromobenzene (B47551) > chlorobenzene > benzene. academie-sciences.fr Such studies provide a framework for estimating the reactivity of the chlorobenzene moiety in the title compound.
| Reaction Type | Reactants | General Kinetic Observations |
| Nucleophilic Aromatic Substitution | 1-chloro-2,4-dinitrobenzene and n-butylamine | Reaction is faster in micellar media compared to pure solvent. researchgate.net |
| Radical Reaction | Chlorobenzene and Atomic Chlorine | Reaction is 2-3 times slower than the analogous reaction with benzene. unt.edu |
| Catalytic Oxidation | Chlorobenzene over V2O5–WO3/TiO2 catalyst | Apparent activation energy is influenced by the catalyst composition. academie-sciences.fr |
This table presents data from analogous systems to infer potential kinetic behavior.
Influence of Reaction Conditions on Kinetics
Reaction conditions such as temperature, solvent, and the presence of catalysts would have a profound impact on the kinetics of reactions involving this compound.
Temperature: Increasing the temperature generally increases the rate of all chemical reactions, as described by the Arrhenius equation. For example, the rate constant for the reaction of chlorobenzene with phenyl radicals has been shown to increase with temperature. scispace.com
Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates. For instance, polar aprotic solvents are known to accelerate the rates of S_NAr reactions. The kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with amines have been shown to be significantly affected by the use of reverse micelles as a reaction medium. researchgate.net
Catalysts: The presence of a catalyst can dramatically alter the reaction pathway and increase the reaction rate. For example, the catalytic oxidation of chlorobenzene is highly dependent on the nature of the catalyst used. academie-sciences.fr Phase transfer catalysts could also be employed to facilitate reactions between reactants in different phases, for instance, in nucleophilic substitution reactions.
Therefore, it is not possible to provide a detailed and scientifically accurate article on this specific topic as per the requested outline and content requirements. The generation of such an article would necessitate access to research data that does not appear to be in the public domain.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure of 1-(2-Aminobutoxy)-2-chlorobenzene.
The ¹H NMR spectrum of this compound would provide initial, crucial information regarding the number of different proton environments, their multiplicity (splitting patterns), and their relative ratios. The aromatic region would be expected to show a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The aliphatic region would display signals corresponding to the aminobutoxy side chain.
Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The signals for the aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the butoxy chain would be found in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 6.8 - 7.5 | Multiplet |
| O-CH₂ | 3.9 - 4.2 | Triplet |
| CH-NH₂ | 3.0 - 3.4 | Multiplet |
| CH₂ | 1.6 - 1.9 | Multiplet |
| CH₃ | 0.9 - 1.2 | Triplet |
| NH₂ | 1.5 - 2.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-O (Aromatic) | 150 - 155 |
| C-Cl (Aromatic) | 125 - 130 |
| Aromatic CH | 115 - 130 |
| O-CH₂ | 68 - 75 |
| CH-NH₂ | 50 - 55 |
| CH₂ | 25 - 35 |
| CH₃ | 10 - 15 |
To definitively assign the complex ¹H and ¹³C NMR spectra, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the aminobutoxy chain (e.g., between the O-CH₂ protons and the adjacent CH₂ protons) and within the aromatic ring, helping to delineate the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu For this compound, HMBC would be crucial for identifying the quaternary carbons (C-O and C-Cl) by showing correlations from nearby protons. For example, the protons of the O-CH₂ group would show a correlation to the aromatic carbon atom attached to the oxygen (C-O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data can be instrumental in determining the preferred conformation of the aminobutoxy side chain relative to the aromatic ring.
In a research setting, the crude product of a synthesis is often a mixture containing the desired compound, starting materials, by-products, and solvents. Advanced NMR techniques can be employed to analyze such complex mixtures without the need for prior purification. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can separate the NMR signals of different components based on their diffusion coefficients, which are related to their molecular size and shape. This allows for the identification of individual components in the mixture.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would exhibit characteristic bands confirming the presence of its key functional groups.
N-H Stretching: The amino group would show characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C-O Stretching: The aryl-alkyl ether linkage would produce a strong C-O stretching band in the IR spectrum, usually in the 1200-1275 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.
Aromatic C=C Stretching: The benzene ring would give rise to several characteristic C=C stretching bands in both the IR and Raman spectra, generally in the 1450-1600 cm⁻¹ range.
The combination of these bands provides a unique fingerprint for the molecule, allowing for its identification and a qualitative assessment of its purity.
Table 3: Predicted Characteristic Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aryl-Alkyl Ether (C-O) | Stretching | 1200 - 1275 |
| C-Cl | Stretching | 600 - 800 |
The flexibility of the aminobutoxy side chain means that this compound can exist in multiple conformations. The relative energies of these conformers can be influenced by intramolecular interactions. Vibrational spectroscopy, particularly in combination with computational modeling, can provide insights into the conformational preferences of the molecule. By comparing the experimental IR and Raman spectra with spectra calculated for different possible conformers, it is often possible to determine the most stable conformation in the solid state or in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques that can be applied to this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the aminobutyl group or parts of it.
In ESI-MS, a softer ionization technique, the molecule is typically protonated to form [M+H]⁺ ions. This method is particularly useful for confirming the molecular weight with minimal fragmentation. The interpretation of the mass spectrum involves identifying the molecular ion peak and rationalizing the observed fragment ions to piece together the molecular structure.
Table 1: Predicted Key Mass Spectral Fragments for this compound
| Fragment Description | Predicted m/z | Ionization Mode |
| Molecular Ion [M]⁺ | 215/217 | EI |
| Protonated Molecule [M+H]⁺ | 216/218 | ESI |
| Loss of aminobutyl group | 128/130 | EI/ESI |
| Aminobutoxy fragment | 88 | EI/ESI |
| Chlorophenyl fragment | 111/113 | EI |
Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2) in a roughly 3:1 ratio.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₁₄ClNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This level of precision is critical for confirming the identity of the compound and for identifying unknown impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.
The primary chromophore in this compound is the substituted benzene ring. The presence of the chloro and aminobutoxy substituents on the aromatic ring influences the energy of the π → π* electronic transitions. The lone pairs of electrons on the oxygen of the ether and the nitrogen of the amine group can also participate in n → π* transitions. The UV-Vis spectrum would be expected to show characteristic absorption bands in the ultraviolet region, likely between 200 and 300 nm. The position and intensity of these bands are sensitive to the solvent polarity.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200-280 |
| n → π | 270-300 |
Chromatographic Method Development for Analytical Purity and Separation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly. Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate purity assessment.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Coupled with Spectroscopic Detection
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, this compound possesses polar functional groups (a primary amine and a hydroxyl group) that can lead to poor chromatographic performance, such as peak tailing and low volatility. docbrown.infosigmaaldrich.comresearchgate.net To address this, a derivatization step is essential prior to GC analysis.
A common and effective derivatization strategy for compounds containing active hydrogens is silylation. sigmaaldrich.comresearchgate.netnih.gov The use of a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the primary amine and hydroxyl groups into their respective tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net These TBDMS derivatives are significantly more volatile and less polar, making them amenable to GC analysis. sigmaaldrich.comresearchgate.net
The derivatized sample would then be introduced into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC component separates the derivatized target compound from any impurities, while the MS detector provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.
Illustrative GC-MS Parameters:
A hypothetical GC-MS method for the analysis of the TBDMS derivative of this compound might employ the following conditions:
| Parameter | Value/Type |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-550 m/z |
Expected Mass Spectrum Fragmentation:
The mass spectrum of the di-TBDMS derivative of this compound would exhibit characteristic fragments. The molecular ion peak would be observed, and its isotopic pattern, with a prominent M+2 peak at approximately one-third the intensity of the molecular ion, would confirm the presence of a single chlorine atom. docbrown.infochemguide.co.uk
Key fragmentation pathways for TBDMS derivatives often involve the loss of a tert-butyl group (M-57), which is a stable radical. sigmaaldrich.com Other significant fragments could arise from cleavage of the butoxy side chain. The presence of the chlorobenzene (B131634) moiety would also contribute to the fragmentation pattern, with characteristic ions for chlorophenyl groups.
Illustrative Mass Spectrum Data for Di-TBDMS-1-(2-Aminobutoxy)-2-chlorobenzene:
| m/z | Proposed Fragment Identity | Relative Abundance |
| 433/435 | [M - CH₃]⁺ | Low |
| 375/377 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl) | High |
| 304/306 | [M - C(CH₃)₃ - C₄H₉]⁺ | Moderate |
| 201/203 | [Cl-C₆H₄-O-Si(CH₃)₂]⁺ | Moderate |
| 111 | [Cl-C₆H₄]⁺ | Low |
| 73 | [Si(CH₃)₃]⁺ | High |
Computational Chemistry and Molecular Modeling of 1 2 Aminobutoxy 2 Chlorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For a molecule like 1-(2-aminobutoxy)-2-chlorobenzene, these methods can elucidate its geometry, stability, and reactivity profile without the need for empirical data.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its lowest energy conformation. This is often performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which provides a good description of electron distribution.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electron density can be analyzed through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. The amine group's lone pair and the ether oxygen are expected to be primary centers of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminobutoxy chain and the oxygen atom, while the LUMO would likely be distributed across the π-system of the chlorobenzene (B131634) ring.
Table 1: Theoretically Calculated Ground-State Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -825.456 | Hartrees | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy | -6.21 | eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.89 | eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.32 | eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
While DFT is excellent for ground states, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy, especially for calculating reaction energetics and properties of electronic excited states. These methods are more computationally demanding.
For this compound, ab initio calculations could be used to precisely determine the energy barriers for specific reactions. For instance, the energetic profile for the rotation around the C-O ether bond or the C-C bonds of the butyl chain can be mapped to identify transition states and stable conformers. A study of analogous chlorophenoxy compounds showed that DFT and ab initio methods can effectively calculate energy barriers for reactions, such as those initiated by hydroxyl radicals, with the reaction mechanism being influenced by steric hindrance and the electronegativity of substituents like chlorine. nih.gov For the target molecule, such calculations could predict its atmospheric degradation pathways or metabolic fate.
The flexibility of the aminobutoxy side chain means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable structures (global and local minima) on the potential energy surface. This is typically done by systematically rotating the rotatable bonds (e.g., C-O, C-N, and C-C bonds in the side chain) and calculating the energy of each resulting conformer using a computationally less expensive method before refining the low-energy structures with higher-level DFT or ab initio calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound, revealing how it interacts with its environment and with other molecules. Such simulations typically employ a classical force field, like CHARMM or AMBER, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. nih.gov
MD simulations are ideal for studying how a solvent affects a molecule's structure and dynamics. To simulate this compound in an aqueous environment, the molecule would be placed in a box of explicit water molecules (e.g., TIP3P water model). nih.gov The simulation would track the trajectory of all atoms over nanoseconds or longer.
The analysis of these trajectories would reveal the structure of the solvation shell. Water molecules would be expected to form strong hydrogen bonds with the amine and ether functionalities. The simulation could quantify the average number of hydrogen bonds and their lifetimes, providing insight into the hydrophilic nature of the side chain. In contrast, the hydrophobic 2-chlorobenzene ring would likely induce a more ordered, cage-like structure in the surrounding water. This differential solvation is crucial for understanding the molecule's solubility and partitioning behavior between polar and non-polar environments.
By simulating a system containing multiple molecules of this compound, one can investigate its tendency to aggregate or self-assemble. The simulations would reveal the preferred modes of intermolecular interaction. Potential interactions include:
Hydrogen Bonding: The amine group of one molecule acting as a hydrogen bond donor to the ether oxygen or amine nitrogen of another.
π-π Stacking: The aromatic chlorobenzene rings of two molecules stacking on top of each other.
Hydrophobic Interactions: The non-polar chlorophenyl and butyl parts of the molecules associating to minimize contact with a polar solvent.
By calculating the radial distribution function (RDF) between different parts of the molecules, one can quantify the likelihood of finding certain groups at a specific distance from each other. For example, an RDF peak between the centers of mass of the benzene (B151609) rings at a distance of ~3.5-4.0 Å would be strong evidence of π-π stacking. All-atom MD simulations have been effectively used to reveal detailed intermolecular interactions, such as hydrogen bonding and conformational changes, in complex biological systems. nih.gov
Table 2: Potential Intermolecular Interaction Energies for this compound Dimers in a Vacuum (Illustrative)
| Interaction Type | Dimer Configuration | Estimated Interaction Energy (kcal/mol) | Key Contributing Forces |
|---|---|---|---|
| Hydrogen Bonding | Head-to-Tail (NH₂ to O-ether) | -5.5 to -7.0 | Electrostatic, Induction |
| π-π Stacking | Parallel-Displaced Rings | -2.0 to -3.5 | van der Waals, Dispersion |
Note: These values are illustrative estimates based on typical strengths of such interactions for similar functional groups and are subject to the specific geometry and environment.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorophenoxy |
In Silico Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, allowing for the characterization of molecules like this compound before their potential synthesis or to complement experimental data. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in this regard. dergipark.org.tr
For this compound, DFT calculations can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. In IR spectroscopy, the vibrational frequencies corresponding to specific functional groups can be calculated. For instance, the C-O-C stretching of the ether group is expected to produce a strong absorption band, typically in the 1050-1250 cm⁻¹ range for aryl alkyl ethers. pressbooks.pub Similarly, distinct vibrational modes for the aromatic C-H bonds, the aliphatic C-H bonds of the butoxy chain, the N-H stretching of the amine group, and the C-Cl bond can be predicted. dergipark.org.tr
In the realm of NMR spectroscopy, computational methods can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. trdizin.gov.tr The chemical environment of each atom dictates its predicted shift. Protons on the carbon adjacent to the ether oxygen (α-protons) are anticipated to be shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.pub The aromatic protons will exhibit complex splitting patterns influenced by the chloro and aminobutoxy substituents. The accuracy of these predictions is highly dependent on the chosen functional and basis set, with modern approaches achieving high correlations with experimental values.
Below are tables of illustrative predicted spectroscopic data for this compound, which would be the typical output of such computational studies.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts This table presents hypothetical ¹H NMR data predicted using a standard DFT method (e.g., B3LYP/6-311++G(d,p)) in a common solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (position 3) | 7.35 | Doublet of doublets |
| Aromatic H (position 4) | 7.05 | Triplet of doublets |
| Aromatic H (position 5) | 7.20 | Triplet of doublets |
| Aromatic H (position 6) | 6.95 | Doublet of doublets |
| O-CH (CH₂)₂CH₃ | 4.10 | Triplet |
| NH₂ | 3.50 | Broad singlet |
| CH-CH₂ -CH₂CH₃ | 1.75 | Multiplet |
| CH₂-CH₂ -CH₃ | 1.50 | Multiplet |
| CH₂-CH₂-CH₃ | 0.95 | Triplet |
Table 2: Illustrative Predicted IR Absorption Frequencies This table shows hypothetical IR data calculated via DFT, highlighting key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amine) | 3350 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Alkyl Ether) | 1230 - 1270 | Strong |
| C-N Stretch | 1180 - 1220 | Medium |
| C-Cl Stretch | 700 - 750 | Strong |
Molecular Interaction Modeling in Theoretical Systems
To explore the potential biological relevance of this compound without conducting physical experiments, molecular interaction modeling is employed. This involves simulating how the compound might interact with biological macromolecules, primarily proteins.
Ligand-Target Docking and Scoring in Hypothetical Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein. frontiersin.orgbv-brc.org For this compound, this process would involve selecting a hypothetical protein target. The choice of target could be guided by the structural features of the ligand; for instance, its aromatic and amine moieties might suggest targets like monoamine oxidase or certain G-protein coupled receptors.
The docking process involves:
Preparation: Three-dimensional structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.
Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the defined binding site of the protein. bonvinlab.org
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. Lower scores typically indicate more favorable binding. bv-brc.orgnih.gov
The results can reveal potential binding modes, key intermolecular interactions (like hydrogen bonds with the amine group or hydrophobic interactions with the chlorobenzene ring), and a quantitative estimate of binding affinity. nih.govresearchgate.net
Table 3: Illustrative Molecular Docking Results in a Hypothetical Kinase Binding Site This table presents a hypothetical outcome from a docking simulation, showing how different poses of the ligand are scored.
| Pose ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| 1 | -8.5 | ASP-145, LYS-23 | Hydrogen Bond (with NH₂) |
| 1 | LEU-78, VAL-86 | Hydrophobic (with chlorophenyl ring) | |
| 2 | -8.1 | GLU-91 | Hydrogen Bond (with NH₂) |
| 2 | PHE-144 | π-π Stacking (with chlorophenyl ring) | |
| 3 | -7.9 | ASP-145 | Ionic Interaction (with protonated NH₂) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgjocpr.com A QSAR model for a class of compounds including this compound would be developed to predict a hypothetical activity, such as receptor binding affinity or enzyme inhibition. mdpi.comnih.gov
The development of a QSAR model follows several key steps:
Data Set Assembly: A dataset of structurally related compounds with experimentally measured biological activities is required.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., HOMO/LUMO energies). nih.govaimspress.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
For this compound, a QSAR model could predict its activity based on its specific combination of descriptors. For example, the model might find that activity is positively correlated with lipophilicity but negatively correlated with molecular volume.
Table 4: Illustrative Calculated Molecular Descriptors for QSAR Modeling This table lists a selection of theoretical descriptors that would be calculated for this compound to be used as input for a QSAR model.
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.25 |
| Physicochemical | Molar Refractivity | 60.1 |
| Topological | Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Electronic | Dipole Moment | 2.8 D |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | -8.9 eV |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.5 eV |
| Steric | Molecular Weight | 201.68 g/mol |
| Steric | Molecular Volume | 185.4 ų |
Structure Activity Relationship Sar Studies of 1 2 Aminobutoxy 2 Chlorobenzene Analogues
Design Principles for SAR Exploration
The rational design of analogues of 1-(2-Aminobutoxy)-2-chlorobenzene for SAR studies involves a methodical approach to modifying the molecule's core structure. This process is guided by established principles of medicinal chemistry aimed at understanding and optimizing the compound's interaction with its biological target.
Systematic Variation of Aromatic Substituents
The 2-chloro-substituted phenyl ring of this compound is a critical component for SAR exploration. The nature, position, and combination of substituents on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact biological activity.
Key strategies for varying aromatic substituents include:
Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or introducing additional halogen substituents can modulate the compound's lipophilicity and electronic character. For instance, the high electronegativity of fluorine can alter the pKa of nearby functional groups and potentially form hydrogen bonds.
Alkyl and Alkoxy Groups: The introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups at different positions on the phenyl ring can probe steric tolerance and hydrophobic interactions within the receptor's binding pocket.
Electron-Withdrawing and Electron-Donating Groups: Incorporating groups like nitro (-NO2) or cyano (-CN) as electron-withdrawing groups, or amino (-NH2) or hydroxyl (-OH) as electron-donating groups, can systematically alter the electron density of the aromatic ring, which can be crucial for electrostatic interactions with the target protein.
The following table illustrates a hypothetical SAR study focusing on the variation of aromatic substituents and its impact on receptor binding affinity, a common metric in early-stage drug discovery.
| Compound ID | Aromatic Substituent (R) | Receptor Binding Affinity (Ki, nM) |
| 1 | 2-Cl | 50 |
| 1a | 2-F | 75 |
| 1b | 2-Br | 40 |
| 1c | 2-CH3 | 90 |
| 1d | 2-OCH3 | 65 |
| 1e | 2,4-diCl | 25 |
This table is a representative example based on established SAR principles and does not reflect actual experimental data for the specific compounds listed.
Modulation of the Alkyl Chain and Amino Group Structure
The aminobutoxy side chain is another key area for structural modification. Its length, flexibility, and the nature of the amino group are critical for proper orientation within the binding site and for forming essential interactions.
Modulation strategies include:
Alkyl Chain Homologation: Varying the length of the alkyl chain (e.g., from butoxy to propoxy or pentoxy) can help determine the optimal distance between the aromatic ring and the amino group for effective binding.
Branching and Rigidity: Introducing branching on the alkyl chain or incorporating cyclic structures can restrict conformational flexibility. This can lead to an increase in binding affinity if the rigid conformation is the bioactive one.
Amino Group Substitution: The primary amino group can be modified to a secondary or tertiary amine by adding alkyl groups (e.g., methyl, ethyl, isopropyl). The size and nature of these substituents can influence potency and selectivity. For many adrenergic receptor ligands, for example, a secondary amine with a bulky substituent like an isopropyl or tert-butyl group is often optimal for activity. pharmaguideline.com
A representative data set for the modulation of the amino group is presented below:
| Compound ID | Amino Group Substituent (R') | Receptor Binding Affinity (Ki, nM) |
| 1 | -H | 50 |
| 2a | -CH3 | 45 |
| 2b | -CH(CH3)2 (Isopropyl) | 20 |
| 2c | -C(CH3)3 (tert-Butyl) | 35 |
| 2d | -CH2CH2Ph | 80 |
This table is a representative example based on established SAR principles and does not reflect actual experimental data for the specific compounds listed.
Bioisosteric Replacements
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. frontiersin.org This can be used to improve potency, selectivity, or pharmacokinetic properties.
Examples of bioisosteric replacements relevant to this compound analogues include:
Aromatic Ring Bioisosteres: The phenyl ring can be replaced with other aromatic heterocycles like pyridine (B92270), thiophene, or pyrimidine. google.com This can alter the electronic distribution and hydrogen bonding capacity of the molecule.
Ether Linkage Replacement: The ether oxygen in the butoxy chain could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to probe the importance of the oxygen's hydrogen bond accepting ability.
Amine Bioisosteres: While less common for the essential amino group, in some contexts, other basic groups could be explored.
Methodologies for SAR Data Acquisition and Analysis
The generation of robust SAR data relies on a combination of sophisticated in vitro screening assays and powerful data analysis techniques.
In Vitro Assay Systems for Target Interaction Screening
To determine the biological activity of newly synthesized analogues, a variety of in vitro assays are employed. These assays provide quantitative data on how well a compound interacts with its biological target.
Commonly used assay systems include:
Radioligand Binding Assays: These assays are a cornerstone of SAR studies. They measure the affinity of a test compound for a receptor by its ability to displace a known radiolabeled ligand. The results are typically expressed as an inhibition constant (Ki).
Functional Assays: These assays measure the functional response of a cell upon compound binding to the receptor. Examples include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. These assays can distinguish between agonists (which activate the receptor) and antagonists (which block the receptor).
Enzyme Inhibition Assays: If the target is an enzyme, assays are designed to measure the compound's ability to inhibit the enzyme's catalytic activity. The potency is often expressed as the half-maximal inhibitory concentration (IC50).
Biophysical Techniques: Modern techniques like Surface Plasmon Resonance (SPR) and Homogeneous Time-Resolved Fluorescence (HTRF) can provide real-time data on the kinetics and affinity of ligand-receptor interactions. researchgate.net
Statistical Analysis and Data Mining in SAR Studies
Once biological data is obtained for a series of analogues, statistical methods are used to establish a quantitative relationship between the chemical structure and the observed activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Descriptors representing various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) are calculated for each molecule and correlated with their biological activity using statistical methods like multiple linear regression (MLR).
3D-QSAR Approaches: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, providing a visual guide for further analogue design.
These computational tools are invaluable for understanding the complex interplay of factors that determine a compound's biological activity and for predicting the activity of yet-to-be-synthesized analogues, thereby streamlining the drug discovery process.
Development of Predictive Models based on SAR (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict the biological activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.
The development of a predictive QSAR model would involve the following steps:
Data Collection: A dataset of this compound analogues with their corresponding, experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, number of rotatable bonds).
Electronic descriptors: These relate to the distribution of electrons in the molecule (e.g., dipole moment, partial charges on atoms).
Steric descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., LogP).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR equation for a series of this compound analogues might look like this:
pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃(Molecular Surface Area)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The following table is a hypothetical representation of the data that would be used to generate a QSAR model for a series of this compound analogues. The biological activity is represented as pIC₅₀, and the descriptors are examples of those that might be influential.
| Compound | R¹ (on Amino Group) | R² (on Phenyl Ring) | pIC₅₀ (Experimental) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
|---|---|---|---|---|---|---|
| Analogue 1 | H | 2-Cl | 6.5 | 3.2 | 2.5 | 350 |
| Analogue 2 | CH₃ | 2-Cl | 6.8 | 3.5 | 2.6 | 365 |
| Analogue 3 | H | 2,4-diCl | 7.1 | 3.9 | 2.1 | 380 |
| Analogue 4 | CH₃ | 2,4-diCl | 7.4 | 4.2 | 2.2 | 395 |
| Analogue 5 | H | 4-F | 6.2 | 2.9 | 2.8 | 340 |
Biochemical and Enzymatic Transformations in Research Contexts
Investigation of Enzyme-Mediated Biotransformations
In the absence of direct evidence, the metabolic fate of 1-(2-Aminobutoxy)-2-chlorobenzene can be postulated based on the known metabolism of similar chemical structures. The primary sites for oxidative metabolism would likely be the aromatic ring and the aliphatic side chain.
The 2-chlorophenyl moiety could undergo oxidation catalyzed by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. cdc.gov This could theoretically lead to the formation of various phenolic metabolites through hydroxylation at different positions on the benzene (B151609) ring. For instance, studies on chlorobenzene (B131634) have shown that it is metabolized to chlorophenols and chlorocatechols. cdc.gov The primary enzyme involved in the oxidation of chlorobenzene is Cytochrome P-450 2E1. cdc.gov
The aminobutoxy side chain also presents several possibilities for oxidative metabolism. The terminal amino group could undergo N-oxidation or deamination. The butyl chain itself is susceptible to hydroxylation at various carbon atoms, which could be followed by further oxidation to ketones or carboxylic acids. In studies of similar compounds, the chloroethyl group has been shown to be a favored site for initial metabolism. alspi.com
Reductive metabolic pathways are generally less common for this type of structure under aerobic conditions but could occur under specific anaerobic conditions or be mediated by certain reductive enzymes.
Table 1: Theoretical Oxidative Metabolites of this compound
| Putative Metabolite | Metabolic Reaction |
| Hydroxylated-1-(2-aminobutoxy)-2-chlorobenzene | Aromatic hydroxylation |
| 1-(2-Aminobutoxy)-2-chlorophenol | Aromatic hydroxylation |
| 1-(2-Amino-x-hydroxybutoxy)-2-chlorobenzene | Aliphatic hydroxylation |
| 1-(2-Oxobutoxy)-2-chlorobenzene | Deamination and oxidation |
| 2-Chlorophenyl ether of 4-amino-3-hydroxybutanoic acid | Side-chain oxidation |
This table is purely hypothetical and not based on experimental data for this compound.
The ether linkage in this compound is a potential site for hydrolytic cleavage. Ether bonds are generally stable but can be cleaved by certain enzymes. cdc.gov Acid-catalyzed cleavage of ethers is a known chemical reaction, and enzymatic hydrolysis could follow a similar mechanism, likely involving protonation of the ether oxygen followed by nucleophilic attack. cdc.govnih.gov This would result in the formation of 2-chlorophenol (B165306) and 2-aminobutanol.
The primary amine group is generally stable to hydrolysis. However, enzymatic deamination, an important metabolic pathway for many endogenous and xenobiotic amines, could occur. This process would lead to the formation of an alcohol and the release of ammonia.
Interaction with Cellular Components in Research Models
While no specific membrane permeability data for this compound exists, its potential for passive diffusion across biological membranes can be estimated based on its physicochemical properties. The presence of both a lipophilic chlorophenyl group and a hydrophilic aminobutoxy group suggests that the compound will have amphipathic properties.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict passive membrane permeability. nih.gov In this assay, a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. The permeability of this compound in a PAMPA model would depend on its lipophilicity and hydrogen bonding capacity.
Table 2: Predicted Physicochemical Properties and Their Influence on Permeability
| Physicochemical Property | Predicted Influence on Permeability |
| Lipophilicity (LogP) | Higher LogP generally leads to higher permeability, up to a certain point. |
| Hydrogen Bond Donors/Acceptors | A higher number of hydrogen bonds can decrease permeability by increasing the energy required to leave the aqueous phase and enter the lipid membrane. |
| Molecular Weight | Larger molecules tend to have lower permeability. |
| pKa | The ionization state of the amino group at physiological pH will significantly impact its charge and, therefore, its ability to cross the lipid membrane. |
This table represents general principles and is not based on measured values for this compound.
Non-specific binding to plasma proteins, such as human serum albumin (HSA), and to lipids can significantly affect the distribution and availability of a compound. The lipophilic 2-chlorophenyl group of this compound would be expected to contribute to non-specific binding to hydrophobic pockets in proteins and to partition into lipid bilayers.
In vitro methods to assess non-specific binding include equilibrium dialysis, ultrafiltration, and surface plasmon resonance. These techniques can determine the fraction of the compound that is bound to proteins or lipids. High non-specific binding can lead to lower concentrations of the free, pharmacologically active compound. Some neuromuscular blocking agents with complex structures have been shown to be strongly bound to plasma proteins. nih.gov
Research Avenues and Potential Applications in Advanced Chemical Science
Utility as Precursors in Complex Organic Synthesis
The architecture of 1-(2-Aminobutoxy)-2-chlorobenzene, featuring a primary amine, an ether linkage, and a chlorinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. These functional groups offer multiple reaction sites for elaboration and diversification.
Building Blocks for Pharmaceutical Scaffolds (theoretical/preclinical)
The presence of both an amino group and a chloro-aromatic system suggests that this compound could serve as a valuable starting material for the synthesis of novel pharmaceutical scaffolds. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, thereby modulating the pharmacological properties of the resulting molecules.
Furthermore, the 2-chlorophenyl ether moiety is a common feature in a number of biologically active compounds. The chlorine atom can be a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization could lead to the generation of libraries of compounds for screening against various therapeutic targets.
Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound (Theoretical)
| Scaffold Class | Synthetic Strategy | Potential Therapeutic Area |
| Substituted Benzoxazines | Intramolecular cyclization | Antidepressants, Anxiolytics |
| Chiral Diamine Derivatives | Functionalization of the amino group | Asymmetric Catalysis, Antiviral Agents |
| Biaryl Ethers | Suzuki or Stille coupling at the chloro position | Antibacterials, Anticancer Agents |
Intermediates in Agrochemical Research
In a similar vein to pharmaceuticals, the structural motifs within this compound are relevant to the design of new agrochemicals. The N-alkoxyamine functionality is present in some known herbicides and fungicides. By modifying the aminobutoxy side chain and the aromatic ring, it is theoretically possible to develop novel pesticides with improved efficacy and selectivity. The chlorobenzene (B131634) unit can contribute to the molecule's environmental persistence and bioavailability, key factors in agrochemical design.
Exploration in Material Science Research
The unique combination of a flexible aminoether side chain and a rigid aromatic core in this compound suggests its potential utility in the realm of material science.
Polymeric and Supramolecular Chemistry Applications
The primary amine group of this compound can act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with appropriate diacyl chlorides or dianhydrides. The resulting polymers would possess a chlorinated aromatic pendant group, which could influence the material's thermal properties, flame retardancy, and solubility.
In supramolecular chemistry, the amino group can participate in hydrogen bonding, a key interaction for the self-assembly of complex architectures. The chloro-aromatic ring can engage in π-π stacking interactions. The interplay of these non-covalent interactions could be harnessed to construct well-defined supramolecular structures like gels, liquid crystals, or molecular capsules.
Precursors for Functional Materials
The modification of this compound could lead to precursors for various functional materials. For instance, the introduction of photochromic or electroactive moieties could result in materials for optical data storage or electronic devices. The inherent chirality of the 2-aminobutoxy group (assuming a single enantiomer is used) could be exploited to create chiral materials for applications in enantioselective separations or as chiroptical sensors.
Development as Molecular Probes for Chemical Biology Research
A molecular probe is a molecule used to detect and visualize specific biological molecules or processes. The structure of this compound provides a scaffold that could be elaborated into such probes. By attaching a fluorophore or another reporter group to the molecule, it could be designed to selectively bind to a biological target, such as an enzyme or a receptor. The aminobutoxy chain could act as a linker and recognition element, while the chlorobenzene ring could be functionalized to modulate the probe's photophysical properties or cellular permeability. The development of such probes would require significant synthetic modification and biological evaluation to achieve the desired specificity and sensitivity.
Fluorescently Labeled Analogues for Imaging Studies
Fluorescent labeling is a powerful technique in biological and chemical research, allowing for the visualization and tracking of molecules in complex systems. The primary amine group in this compound serves as a key reactive handle for the attachment of fluorophores.
Table 1: Potential Fluorophores for Labeling this compound
| Fluorophore Class | Reactive Moiety | Potential Application |
| Isothiocyanates | -N=C=S | Covalent labeling of the primary amine to form a thiourea (B124793) linkage. |
| N-hydroxysuccinimide (NHS) esters | NHS ester | Acylation of the primary amine to form a stable amide bond. |
| Sulfonyl chlorides | -SO₂Cl | Reaction with the primary amine to create a sulfonamide linkage. |
The resulting fluorescently labeled analogues of this compound could be employed in various imaging studies. For instance, if the parent compound is found to have a specific biological target, its fluorescent counterpart could be used to visualize the localization and dynamics of this target within cells or tissues. This would provide invaluable insights into its mechanism of action and cellular function.
Affinity Probes for Target Identification
Identifying the biological targets of a bioactive compound is a critical step in drug discovery and chemical biology. Affinity-based probes are instrumental in this process. The structure of this compound is amenable to modification for the creation of such probes.
The primary amine can be functionalized with a variety of tags, not just fluorophores. For example, a biotin (B1667282) moiety can be attached, allowing for the capture and isolation of target proteins through streptavidin-biotin affinity chromatography. Furthermore, the chlorobenzene ring could potentially be modified to include a photoreactive group, such as an azide (B81097) or a benzophenone. Upon photoactivation, this group would form a covalent bond with any nearby interacting biomolecules, permanently "tagging" them for subsequent identification through techniques like mass spectrometry.
Table 2: Components of an Affinity Probe Derived from this compound
| Probe Component | Chemical Moiety | Function |
| Recognition Element | The this compound scaffold | Binds to the biological target of interest. |
| Reporter Tag | Biotin, Fluorophore | Enables detection and isolation of the target. |
| Cross-linking Group | Photo-reactive group (e.g., azide) | Forms a covalent bond with the target upon activation. |
The development of such affinity probes would be a significant step towards elucidating the biological role of this compound and its derivatives.
Theoretical Contributions to Understanding Chemical Principles
Beyond its potential practical applications, the study of this compound can contribute to our fundamental understanding of chemical principles. Computational chemistry can be employed to model the molecule's structure, conformation, and electronic properties.
Key areas for theoretical investigation include:
Conformational Analysis: The flexibility of the butoxy chain allows for multiple low-energy conformations. Understanding the preferred spatial arrangement of the aminobutoxy group relative to the chlorobenzene ring is crucial for predicting its reactivity and intermolecular interactions.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group's hydrogen atoms and the ether oxygen or even the chlorine atom could significantly influence the molecule's conformation and properties.
Electronic Structure: Calculations of the molecular orbital energies (HOMO and LUMO) and the electrostatic potential surface can provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
These theoretical studies, while not requiring physical synthesis of the compound, can provide valuable predictions and guide future experimental work. The insights gained from such computational models can have broader implications for understanding the behavior of related molecules and for the rational design of new chemical entities with desired properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
